Beyond the Scaffold: Navigating the Utility of 2-Azabicyclo[2.2.1]heptane (CAS 279-24-3) and its Enantiomer (CAS 380228-01-3)
Beyond the Scaffold: Navigating the Utility of 2-Azabicyclo[2.2.1]heptane (CAS 279-24-3) and its Enantiomer (CAS 380228-01-3)
[1]
Executive Summary: The Stereochemical Imperative
In the "Escape from Flatland" era of medicinal chemistry, bridged bicyclic amines have emerged as critical tools for increasing Fsp³ (fraction of saturated carbons) and improving the physicochemical properties of drug candidates. Among these, the 2-azabicyclo[2.2.1]heptane core (often called 2-azanorbornane ) is a premier scaffold for rigidifying peptide backbones and bioisosterically replacing proline.
The distinction between CAS 279-24-3 and CAS 380228-01-3 is not merely one of catalog numbers; it represents the divide between racemic screening materials and stereochemically defined precision reagents .
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CAS 279-24-3: The racemic mixture (
)-2-azabicyclo[2.2.1]heptane.[1] Used for initial hit generation and non-stereosensitive bulk applications. -
CAS 380228-01-3: The specific (1R,4S)-2-azabicyclo[2.2.1]heptane enantiomer.[1] Essential for structure-activity relationship (SAR) refinement, peptidomimetics, and late-stage drug development where vector orientation is critical.
This guide delineates the technical nuances, synthetic pathways, and handling protocols required to effectively deploy these scaffolds.
Technical Deep Dive: The Scaffolds
Structural Architecture & Nomenclature
The 2-azabicyclo[2.2.1]heptane system consists of a six-membered piperidine ring bridged by a methylene group at positions 1 and 4. This bridge locks the piperidine ring into a rigid boat conformation, unlike the flexible chair conformation of piperidine itself.
| Feature | CAS 279-24-3 (Racemic) | CAS 380228-01-3 (Enantiopure) |
| Chemical Name | ( | (1R,4S)-2-Azabicyclo[2.2.1]heptane |
| Stereochemistry | 1:1 mixture of (1R,4S) and (1S,4R) | Single Enantiomer (1R,4S) |
| Molecular Weight | 97.16 g/mol | 97.16 g/mol |
| Physical State | Volatile Solid / Low-melting Solid | Volatile Solid (often handled as HCl salt) |
| Key Application | Fragment screening, achiral synthesis | Proline bioisostere, Chiral resolution agents |
| Cost Profile | Low (Bulk Commodity) | High (Specialty Reagent) |
The "Proline Surrogate" Effect
The 2-azanorbornane skeleton is structurally homologous to proline but with restricted conformational freedom.
-
Proline: Allows rotation around the
(phi) angle, though restricted compared to other amino acids. -
2-Azanorbornane: The methylene bridge (C7) constrains the
and (psi) torsion angles significantly. -
Impact: Incorporating CAS 380228-01-3 into a peptide sequence forces a specific secondary structure (often a
-turn), which can increase binding affinity by reducing the entropic penalty upon target binding.
Synthetic Pathways & Causality
Understanding how these molecules are made explains their cost and availability differences.
Synthesis of the Racemate (CAS 279-24-3)
The racemic scaffold is typically accessed via a hetero-Diels-Alder reaction or the reduction of racemic "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).
Mechanism:
-
Cycloaddition: Cyclopentadiene reacts with a sulfonyl cyanide or imine dienophile.
-
Reduction: The resulting unsaturated intermediate is hydrogenated and reduced (e.g., with LiAlH
) to the saturated amine. -
Result: Since the starting materials are achiral, the product is a 50:50 racemate.
Accessing the Enantiomer (CAS 380228-01-3)
Producing the (1R,4S) isomer requires breaking the symmetry. Two primary routes exist:
-
Enzymatic Resolution of Vince Lactam:
-
The racemic Vince Lactam is subjected to enzymatic hydrolysis (e.g., using a lactamase).
-
The enzyme selectively opens one enantiomer to the amino acid, leaving the desired enantiomeric lactam intact.
-
The intact lactam is then reduced to yield CAS 380228-01-3.
-
-
Chiral Pool Synthesis (From Hydroxyproline):
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways for racemic vs. enantiopure 2-azabicyclo[2.2.1]heptane.
Experimental Protocols
Handling & Storage (Critical)
Both CAS 279-24-3 and 380228-01-3 are low-molecular-weight secondary amines.
-
Volatility: The free base is highly volatile and hygroscopic. It will sublime at room temperature and absorb CO
from the air to form carbamates. -
Recommendation: Always convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt for storage and handling. If you purchase the free base, immediately generate the salt upon opening.
Protocol: Conversion of Free Base to Hydrochloride Salt
Use this protocol to stabilize CAS 380228-01-3 for long-term storage.
Reagents:
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(1R,4S)-2-Azabicyclo[2.2.1]heptane (Free Base)
-
Diethyl ether (Anhydrous)
-
HCl in Dioxane (4.0 M) or HCl gas
Step-by-Step:
-
Dissolution: Dissolve the crude amine (e.g., 1.0 g, ~10 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under Nitrogen. Note: Use a wide-mouth flask as the salt will precipitate rapidly.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add HCl in Dioxane (3.0 mL, 12 mmol, 1.2 eq) with vigorous stirring.
-
Precipitation: A white solid will precipitate immediately. Stir for 30 minutes at 0°C to ensure complete conversion.
-
Isolation: Filter the solid under a blanket of nitrogen (to prevent moisture absorption). Wash the cake 3x with cold diethyl ether.
-
Drying: Dry the solid in a vacuum desiccator over P
O for 4 hours. -
Validation: Check melting point (should be >200°C decomp) and
H NMR (D O) to confirm no ether remains.
Protocol: Enantioselective Amide Coupling
Standard coupling conditions often fail due to the steric bulk of the bridge. This protocol uses HATU to overcome the steric hindrance of the C1 bridgehead.
Reagents:
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Carboxylic Acid Partner (1.0 eq)[4]
-
CAS 380228-01-3 HCl Salt (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
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DMF (Anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 eq) and HATU (0.6 mmol). Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange is normal.
-
Addition: Add the CAS 380228-01-3 HCl salt (0.6 mmol) followed by the remaining DIPEA (1.5 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Troubleshooting: If conversion is low, heat to 40°C. The bridgehead hydrogen at C1 creates significant steric shielding, making the nitrogen less nucleophilic than a standard piperidine.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(2x), Water (1x), and Brine (1x). Dry over Na SO .
Comparative Analysis: When to Use Which?
| Scenario | Recommended CAS | Rationale |
| Fragment-Based Drug Design (FBDD) | 279-24-3 | In early screening, you want to cover chemical space cheaply. A racemic hit can be deconvoluted later. |
| Peptidomimetic Design | 380228-01-3 | Mimicking a specific turn (e.g., Type II |
| Scaffold Hopping (Piperidine replacement) | 279-24-3 | If replacing a piperidine in an achiral environment to improve metabolic stability, the racemate is a cost-effective start. |
| Late-Stage Lead Optimization | 380228-01-3 | To maximize potency and minimize off-target effects, the single enantiomer is mandatory. |
Bioisosteric Logic Visualization
Figure 2: Logic flow for selecting CAS 380228-01-3 as a bioisostere.
References
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Chemical Identity of CAS 279-24-3 : National Center for Biotechnology Information. PubChem Compound Summary for CID 9233, 2-Azabicyclo[2.2.1]heptane. PubChem. Available at: [Link]
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Synthesis and Resolution : Nonn, M., Fustero, S., & Kiss, L. (2024).[5] Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[1][5] The Chemical Record. Available at: [Link]
-
Medicinal Chemistry Applications : Blanchard, S., et al. (2025). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[6] RSC Advances. Available at: [Link]
-
Enantioselective Synthesis : Taylor, S. J., et al. (1998). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. (1R,4S)-2-azabicyclo[2.2.1]heptane | 24875-04-5; 279-24-3; 380228-01-3 | Benchchem [benchchem.com]
- 2. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
